![molecular formula C8H7ClS B14695770 [(2-Chloroethenyl)sulfanyl]benzene CAS No. 26620-11-1](/img/structure/B14695770.png)
[(2-Chloroethenyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
[(2-Chloroethenyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the reaction of benzene with (2-chloroethenyl)sulfanyl chloride under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product with high purity.
化学反応の分析
Types of Reactions
[(2-Chloroethenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the (2-chloroethenyl)sulfanyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
[(2-Chloroethenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which [(2-Chloroethenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The (2-chloroethenyl)sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
類似化合物との比較
[(2-Chloroethenyl)sulfanyl]benzene can be compared with other similar compounds, such as:
β-Chlorostyrene: Similar in structure but lacks the sulfanyl group.
2-Chloro-1-phenylethene: Another derivative of benzene with a different substituent pattern.
Sulfenamides: Compounds with sulfur-nitrogen bonds, used in various applications.
特性
CAS番号 |
26620-11-1 |
|---|---|
分子式 |
C8H7ClS |
分子量 |
170.66 g/mol |
IUPAC名 |
2-chloroethenylsulfanylbenzene |
InChI |
InChI=1S/C8H7ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-7H |
InChIキー |
VFVNQEUFXKOCNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



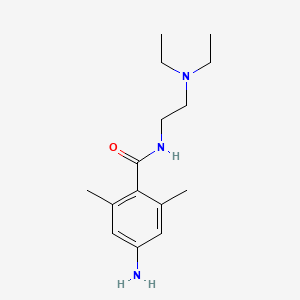
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

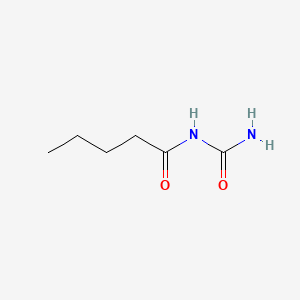
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

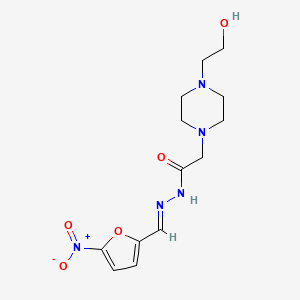
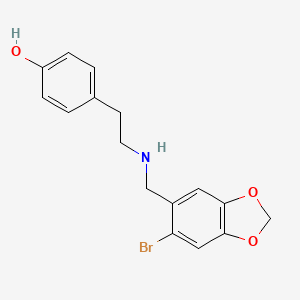

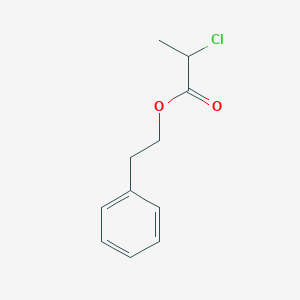
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)


